3,5-Difluoro-4-n-hexyloxythiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-n-hexyloxythiophenol: is an organic compound characterized by the presence of fluorine atoms at the 3rd and 5th positions, a hexyloxy group at the 4th position, and a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-n-hexyloxythiophenol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable thiophenol derivative and a fluorinated benzene compound.
Hexyloxy Group Introduction: The hexyloxy group is introduced through an etherification reaction, where the hydroxyl group of the thiophenol derivative reacts with hexyl bromide in the presence of a base such as potassium carbonate.
Final Product Isolation: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-4-n-hexyloxythiophenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the thiophenol moiety can yield thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-n-hexyloxythiophenol is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-n-hexyloxythiophenol involves its interaction with molecular targets through its thiophenol moiety and fluorine atoms. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the thiophenol group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
3,5-Difluoro-4-hydroxybenzaldehyde: Similar in structure but lacks the hexyloxy group and thiophenol moiety.
3,5-Difluoro-4-methoxyphenol: Contains a methoxy group instead of a hexyloxy group.
3,5-Difluoro-4-aminophenol: Contains an amino group instead of a hexyloxy group.
Uniqueness: 3,5-Difluoro-4-n-hexyloxythiophenol is unique due to the presence of both fluorine atoms and a hexyloxy group, which confer distinct chemical properties
Properties
IUPAC Name |
3,5-difluoro-4-hexoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c1-2-3-4-5-6-15-12-10(13)7-9(16)8-11(12)14/h7-8,16H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCZGGRGHUEALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1F)S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.